molecular formula C17H18N2O3S B6127298 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B6127298
M. Wt: 330.4 g/mol
InChI Key: XTQLIKLVWAODPZ-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields of research, including medicinal chemistry and pharmacology .

Future Directions

Thiazoles have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the development of new thiazole derivatives with improved pharmacological properties and lesser side effects .

Preparation Methods

The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-15(19-8-4-7-13(10-19)17(21)22)9-14-11-23-16(18-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQLIKLVWAODPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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